Technical Guide: 2-Acetyl-6-methoxypyridine
Technical Guide: 2-Acetyl-6-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2-Acetyl-6-methoxypyridine, a heterocyclic ketone of interest in medicinal chemistry and drug discovery. The document details its physicochemical properties, a comprehensive experimental protocol for its synthesis, and its relevance within the context of neurodegenerative disease research, specifically as a potential scaffold for gamma-secretase modulators.
Core Physicochemical Data
A summary of the key quantitative data for 2-Acetyl-6-methoxypyridine is presented below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Weight | 151.16 g/mol | [1] |
| Molecular Formula | C₈H₉NO₂ | [1] |
| CAS Number | 21190-93-2 | [1] |
| Melting Point | 40-44 °C | [1] |
| Boiling Point | 85 °C at 0.2 mmHg | [1] |
| Physical Form | Solid | [1] |
| Flash Point | 94 °C (closed cup) | [1] |
Relevance in Drug Discovery: Targeting Gamma-Secretase in Alzheimer's Disease
Methoxypyridine-containing compounds have emerged as a significant area of research in the development of gamma-secretase modulators (GSMs) for the treatment of Alzheimer's disease.[2] Gamma-secretase is a multi-subunit protease complex that plays a crucial role in the amyloidogenic pathway, which is implicated in the pathology of Alzheimer's.[3][4][5]
The enzyme is responsible for the final cleavage of the Amyloid Precursor Protein (APP), leading to the production of various amyloid-beta (Aβ) peptides.[6][7] An imbalance in this cleavage process, particularly an overproduction of the Aβ42 isoform, is a key initiating event in the formation of amyloid plaques, a hallmark of Alzheimer's disease.[8][9]
The signaling pathway and substrate processing workflow of gamma-secretase is a critical target for therapeutic intervention. The diagram below illustrates the sequential cleavage of the APP C-terminal fragment (CTF) by gamma-secretase, leading to the production of Aβ peptides.
Experimental Protocols: Synthesis of 2-Acetyl-6-methoxypyridine
The following is a detailed methodology for the synthesis of 2-Acetyl-6-methoxypyridine, adapted from a general method for the acylation of methoxypyridine.[10]
Materials:
-
2-Methoxypyridine
-
Acetyl chloride
-
1,2-Dichloroethane
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Cetyltrimethylammonium bromide (CTAB) / Cetyltrimethylammonium chloride (CTAC)
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Ethyl acetate
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Petroleum ether
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Silica gel
Equipment:
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Controlled microwave synthesizer (e.g., Biotage Initiator+ SP Wave model)
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Reaction vessels suitable for microwave synthesis
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Rotary evaporator
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Glassware for column chromatography
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Standard laboratory glassware
Procedure:
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Reaction Setup: In a suitable microwave reaction vessel, combine 2-methoxypyridine (2 mmol, 0.218 g) and acetyl chloride (2 mmol, 0.157 g) in 1,2-dichloroethane.
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Catalyst Addition: Add a catalytic amount of a phase-transfer catalyst such as CTAB or CTAC (0.001 mol).
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Microwave Irradiation: Seal the vessel and place it in the microwave synthesizer. Heat the reaction mixture to 100 °C under a pressure of 2 bar for 5 minutes. The microwave should be set to a power of approximately 200 W, with an additional 60 W at a steady state to maintain the temperature.
-
Reaction Monitoring: Monitor the completion of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature.
-
Purification: The crude product is purified by column chromatography on silica gel.
-
Elution: Elute the column with a mixture of ethyl acetate and petroleum ether to isolate the target product, 2-acetyl-6-methoxypyridine.
-
Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator to yield the final product.
This synthetic approach offers a rapid and efficient method for the preparation of 2-Acetyl-6-methoxypyridine, a valuable building block for the synthesis of more complex molecules for drug discovery and development. The workflow for this synthesis is outlined in the diagram below.
References
- 1. 2-乙酰基-6-甲氧基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physiological and pathological roles of the γ-secretase complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. γ-Secretase-Regulated Mechanisms Similar to Notch Signaling May Play a Role in Signaling Events, Including APP Signaling, Which Leads to Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benthamdirect.com [benthamdirect.com]
- 7. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 8. biorxiv.org [biorxiv.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 2-ACETYL-6-METHOXYPYRIDINE 97 CAS#: 21190-93-2 [m.chemicalbook.com]

